molecular formula C12H22N2O3 B5162061 (3,5-dimethyl-1-adamantyl)amine nitrate

(3,5-dimethyl-1-adamantyl)amine nitrate

Cat. No.: B5162061
M. Wt: 242.31 g/mol
InChI Key: YZQFRDLXENSKCA-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1-adamantyl)amine nitrate is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The compound this compound is characterized by the presence of a nitrate group attached to the amine functionality of the adamantane core, specifically at the 3,5-dimethyl positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1-adamantyl)amine nitrate typically involves the nitration of 3,5-dimethyl-1-adamantylamine. This process can be carried out using nitric acid in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and concentration to ensure the selective formation of the nitrate derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-1-adamantyl)amine nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitrate group to an amine or other functional groups.

    Substitution: The nitrate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under various conditions, including acidic or basic media.

Major Products Formed

    Oxidation: Nitro derivatives of the adamantane core.

    Reduction: Amine derivatives or other reduced forms.

    Substitution: Various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-Dimethyl-1-adamantyl)amine nitrate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other adamantane derivatives.

    Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Explored for its use in drug delivery systems and as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1-adamantyl)amine nitrate involves its interaction with molecular targets through its nitrate and amine functionalities. The compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The adamantane core provides rigidity and stability, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: A simpler adamantane derivative with an amine group.

    3,5-Dimethyladamantane: Lacks the nitrate group but shares the same core structure.

    N-Adamantylated Amides: Compounds with an amide linkage to the adamantane core.

Uniqueness

(3,5-Dimethyl-1-adamantyl)amine nitrate is unique due to the presence of both dimethyl and nitrate groups on the adamantane core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3,5-dimethyladamantan-1-amine;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.HNO3/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;2-1(3)4/h9H,3-8,13H2,1-2H3;(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQFRDLXENSKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)N)C.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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